alpha,alpha-Dipropyl-4-(trifluoromethyl)benzenemethanol
Description
alpha,alpha-Dipropyl-4-(trifluoromethyl)benzenemethanol is a benzenemethanol derivative characterized by two propyl groups at the alpha position and a trifluoromethyl (-CF₃) substituent at the para position of the benzene ring. This structure confers unique physicochemical properties, such as increased lipophilicity and metabolic stability compared to simpler benzenemethanol derivatives.
Properties
Molecular Formula |
C14H19F3O |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]heptan-4-ol |
InChI |
InChI=1S/C14H19F3O/c1-3-9-13(18,10-4-2)11-5-7-12(8-6-11)14(15,16)17/h5-8,18H,3-4,9-10H2,1-2H3 |
InChI Key |
RORGGVJJOZKEGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Halogenation of 2,3,5,6-Tetrafluorobenzyl Alcohol
- Starting Material : 2,3,5,6-Tetrafluorobenzyl alcohol.
- Reagents : Hydrogen halide (HCl or HBr), solvent mixture (water and organic solvent such as toluene or hexane).
- Conditions : 40–120 °C, 2–20 hours, under normal or pressurized conditions (0.1–0.5 MPa) to minimize halide loss.
- Outcome : Formation of 3-monochloromethyl-1,2,4,5-tetrafluorobenzene intermediate.
Step 2: Methoxylation of Halogenated Intermediate
- Reagents : Methanol, inorganic base (e.g., sodium hydroxide, potassium hydroxide).
- Conditions : 0–65 °C, 1–20 hours.
- Outcome : Conversion to 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.
Step 3: Organolithium-Mediated Addition and Formaldehyde Incorporation
- Reagents : Organolithium reagent (e.g., n-butyl lithium), dry formaldehyde gas.
- Solvent : Inert solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, or toluene.
- Conditions : Low temperature (-78 to 0 °C, preferably -30 to -70 °C), reaction time 0.5–5 hours for each step.
- Procedure :
- Add organolithium reagent dropwise to the methoxymethyl intermediate solution at controlled low temperature.
- Introduce dry formaldehyde gas slowly to the reaction mixture.
- Quench the reaction with a protic solvent such as water, methanol, or acetic acid.
- Outcome : Formation of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol with high purity and yield.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Halogenation | HCl/HBr, solvent, 40–120 °C, 2–20 h | 3-monochloromethyl-1,2,4,5-tetrafluorobenzene |
| 2 | Methoxylation | Methanol, NaOH/KOH, 0–65 °C, 1–20 h | 3-methoxymethyl-1,2,4,5-tetrafluorobenzene |
| 3 | Organolithium addition + Formaldehyde incorporation | n-Butyl lithium, dry formaldehyde gas, THF, -78 to 0 °C, 0.5–5 h | 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol |
Analytical Data and Reaction Yields
- Purity : Product purity typically exceeds 98% as determined by HPLC or GC analysis.
- Yield : Overall yield of the three-step process is reported to be high, often above 85%.
- Selectivity : The method minimizes by-products such as dimethyl ethers or dihalo compounds, improving ease of purification.
- Environmental and Economic Considerations : The avoidance of highly toxic methyl sulfate and use of readily available reagents enhance the green chemistry profile and cost-effectiveness.
Comparative Analysis with Other Methods
| Aspect | Present Method (Organolithium + Formaldehyde) | Methyl Sulfate Methylation | Direct Halo-Methoxylation |
|---|---|---|---|
| Reagent Toxicity | Low to moderate | High (methyl sulfate toxic) | Moderate |
| Reaction Steps | 3 | 1 | 2 |
| By-product Formation | Low | High (dimethyl ether) | Moderate |
| Purity of Final Product | High (>98%) | Moderate | Moderate |
| Environmental Impact | Favorable | Poor | Moderate |
| Cost-effectiveness | High | Moderate | Moderate |
Research Findings and Notes
- The use of organolithium reagents enables precise alpha-alkylation without over-alkylation.
- Formaldehyde gas incorporation directly forms the benzylic alcohol moiety, bypassing intermediate carboxylic acid formation, which reduces reaction steps and cost.
- The reaction temperature control is critical to maintain selectivity and avoid side reactions.
- The solvent system choice impacts the reaction kinetics and product isolation efficiency.
- The method is scalable and suitable for industrial synthesis with appropriate safety measures for handling organolithium reagents and formaldehyde gas.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)heptan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-(4-(Trifluoromethyl)phenyl)heptan-4-one.
Reduction: 4-(4-(Trifluoromethyl)phenyl)heptane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)heptan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)heptan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring provides a rigid scaffold that can engage in π-π interactions with aromatic residues in proteins, while the heptanol chain offers flexibility and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares a benzenemethanol backbone with several pesticides and fungicides. Key structural comparisons include:
Key Observations :
Functional and Application-Based Comparisons
Physicochemical Properties
- Lipophilicity: Dipropyl groups likely increase logP (octanol-water partition coefficient) compared to dicofol’s trichloromethyl group, favoring lipid bilayer penetration.
Research Findings and Gaps
- Dicofol: Widely studied for environmental persistence and toxicity to non-target species, leading to regulatory restrictions .
- Triazole Derivatives (Tebuconazole, Fenarimol) : Demonstrated efficacy against broad-spectrum fungi but face resistance issues due to overuse .
- Target Compound: No direct data on efficacy or toxicity is available in the provided evidence. Further research is needed to evaluate its bioactivity and environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
